1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-4-nitro-1H-pyrazole-3-carboxamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-4-nitro-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Amidation: The nitrated pyrazole is then reacted with an amine to form the carboxamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound is explored for its potential use in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-3-carboxamide: Lacks the nitro group, which may affect its biological activity.
4-nitro-1H-pyrazole-3-carboxamide: Lacks the methyl group, which may influence its solubility and reactivity.
1-methyl-4-nitro-1H-pyrazole: Lacks the carboxamide group, which may impact its ability to form hydrogen bonds and interact with biological targets.
Uniqueness
1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-4-nitro-1H-pyrazole-3-carboxamide is unique due to the presence of both the nitro and carboxamide groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C9H10N6O3 |
---|---|
Molecular Weight |
250.21 g/mol |
IUPAC Name |
1-methyl-N-(1-methylpyrazol-3-yl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C9H10N6O3/c1-13-4-3-7(11-13)10-9(16)8-6(15(17)18)5-14(2)12-8/h3-5H,1-2H3,(H,10,11,16) |
InChI Key |
SDZASTDITAYFDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=NN(C=C2[N+](=O)[O-])C |
Origin of Product |
United States |
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